molecular formula C18H14N6 B093652 6,7-Diphenylpteridine-2,4-diamine CAS No. 18181-93-6

6,7-Diphenylpteridine-2,4-diamine

Cat. No.: B093652
CAS No.: 18181-93-6
M. Wt: 314.3 g/mol
InChI Key: DDZJPETYMUJLIW-UHFFFAOYSA-N
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Description

6,7-Diphenylpteridine-2,4-diamine is a heterocyclic compound belonging to the pteridine family Pteridines are known for their diverse biological activities and are found in various natural products, including folic acid and biopterin

Biochemical Analysis

Biochemical Properties

6,7-Diphenylpteridine-2,4-diamine is known to interact with certain enzymes. For instance, it has been identified as an inhibitor of the enzyme dihydrofolate reductase (DHFR) . The nature of these interactions involves the compound binding to the active site of the enzyme, thereby inhibiting its function .

Cellular Effects

Given its inhibitory action on DHFR, it can be inferred that it may influence cell function by affecting the metabolic pathways that this enzyme is involved in . This could potentially impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound is largely based on its inhibitory effect on DHFR . By binding to this enzyme, it prevents the conversion of dihydrofolate to tetrahydrofolate, a crucial step in the synthesis of nucleotides. This could lead to changes in gene expression and other cellular processes.

Metabolic Pathways

The specific metabolic pathways that this compound is involved in are not well-defined. Given its inhibitory action on DHFR, it is likely to be involved in the folate metabolic pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Diphenylpteridine-2,4-diamine typically involves the nucleophilic displacement reactions at the side chain of 6-bromomethyl-2,4-diaminopteridine. This process uses various types of nucleophiles, including oxygen, nitrogen, and sulfur nucleophiles . The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like palladium acetate to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

6,7-Diphenylpteridine-2,4-diamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Palladium-catalyzed reactions using DMF as a solvent.

Major Products

The major products formed from these reactions include various substituted pteridines and pterins, depending on the nature of the nucleophile used in the substitution reactions .

Scientific Research Applications

6,7-Diphenylpteridine-2,4-diamine has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-Diphenylpteridine-2,4-diamine is unique due to its phenyl groups, which enhance its lipophilicity and ability to interact with hydrophobic pockets in enzymes. This makes it a valuable compound for studying enzyme inhibition and developing new therapeutic agents.

Properties

IUPAC Name

6,7-diphenylpteridine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N6/c19-16-15-17(24-18(20)23-16)22-14(12-9-5-2-6-10-12)13(21-15)11-7-3-1-4-8-11/h1-10H,(H4,19,20,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDZJPETYMUJLIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(N=C(N=C3N=C2C4=CC=CC=C4)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80278987
Record name 6,7-Diphenylpteridine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80278987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18181-93-6
Record name NSC10922
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10922
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6,7-Diphenylpteridine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80278987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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